FLT3 Kinase Inhibitor Potency in Derivatives of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine
Derivatives synthesized from 2-(5-(tert-butyl)isoxazol-3-yl)ethanamine as a core scaffold achieve sub-nanomolar FLT3 inhibition. A urea derivative (4d) bearing the 5-(tert-butyl)isoxazol-3-yl moiety demonstrated IC50 values of 0.072 nM against FLT3-ITD, 5.86 nM against FLT3-ITD/F691L, and 3.48 nM against FLT3-ITD/D835Y [1]. This is in contrast to FLT3 inhibitors lacking the 5-tert-butylisoxazole core, such as midostaurin, which exhibits micromolar-range potency against FLT3-ITD and substantially weaker activity against resistant mutants [1].
| Evidence Dimension | FLT3 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derivative 4d: FLT3-ITD = 0.072 nM; FLT3-ITD/F691L = 5.86 nM; FLT3-ITD/D835Y = 3.48 nM |
| Comparator Or Baseline | Midostaurin (first-generation FLT3 inhibitor): FLT3-ITD >1000 nM (approximate micromolar range); weak activity against D835Y and F691L mutants |
| Quantified Difference | ~14,000-fold greater potency for FLT3-ITD; retains activity against drug-resistant mutants |
| Conditions | In vitro kinase inhibition assay with recombinant FLT3 mutants; derivative 4d synthesized from 5-(tert-butyl)isoxazol-3-yl amine core |
Why This Matters
The sub-nanomolar potency and mutant-overcoming activity validate the 5-(tert-butyl)isoxazole-ethanamine scaffold as essential for generating next-generation FLT3 inhibitors.
- [1] Ma F, Liu P, Lei M, et al. Discovery of small molecule FLT3 inhibitors that are able to overcome drug-resistant mutations. Bioorganic & Medicinal Chemistry Letters. 2020;30(22):127532. View Source
